molecular formula C24H18ClN3O4 B11560925 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11560925
M. Wt: 447.9 g/mol
InChI Key: WHIRVRUBGDETFA-UHFFFAOYSA-N
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Description

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core, a benzodioxole moiety, and a chlorophenyl group

Preparation Methods

The synthesis of 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrano[3,2-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzodioxole moiety: This step often involves a nucleophilic substitution reaction where the benzodioxole group is introduced.

    Addition of the chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction.

    Final modifications: Additional steps may include nitrile formation and methylation to achieve the final structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, or intercalation into DNA.

Comparison with Similar Compounds

Similar compounds to 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include:

    2-[(1,3-benzodioxol-5-ylmethyl)amino]nicotinonitrile: Shares the benzodioxole moiety but differs in the core structure.

    2-(1,3-benzodioxol-5-ylmethyl)malonic acid: Contains the benzodioxole group but has a different functional group arrangement.

    Other pyrano[3,2-c]pyridine derivatives: Compounds with similar core structures but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18ClN3O4

Molecular Weight

447.9 g/mol

IUPAC Name

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H18ClN3O4/c1-13-8-20-22(21(16(10-26)23(27)32-20)15-4-2-3-5-17(15)25)24(29)28(13)11-14-6-7-18-19(9-14)31-12-30-18/h2-9,21H,11-12,27H2,1H3

InChI Key

WHIRVRUBGDETFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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